molecular formula C11H10INO3 B2695691 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid CAS No. 37904-04-4

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2695691
CAS No.: 37904-04-4
M. Wt: 331.109
InChI Key: LTVGRMWGWKEUHQ-PLNGDYQASA-N
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Description

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features an iodo-substituted aromatic amine linked to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and maleic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups, such as amines or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodo group can participate in halogen bonding, while the butenoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Iodo-2-methylphenyl)amino)-4-oxobutanoic acid
  • 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an aromatic amine and a butenoic acid moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVGRMWGWKEUHQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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